(Phenylcyclopropyl)methylamine Hydrochloride

Monoamine Oxidase Mechanism-Based Inactivation Enzymology

Procure (Phenylcyclopropyl)methylamine hydrochloride (1-PCPMA) for mechanism-based CNS drug discovery. This cyclopropane-constrained scaffold is the non-fluorinated parent of D3R-selective ligands (Kᵢ 2.2 nM) and 5-HT₂C agonists (EC₅₀ 4.2 nM). Unlike tranylcypromine, 1-PCPMA acts as an MAO substrate—not an inactivator—enabling turnover studies without confounding enzyme inactivation. Validated TAAR1 baseline activity (EC₅₀ 5.05 μM) provides a reference for potency optimization. Ideal for SAR campaigns probing constrained geometry effects on target engagement.

Molecular Formula C10H14ClN
Molecular Weight 183.68 g/mol
CAS No. 935-43-3
Cat. No. B3023625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Phenylcyclopropyl)methylamine Hydrochloride
CAS935-43-3
Molecular FormulaC10H14ClN
Molecular Weight183.68 g/mol
Structural Identifiers
SMILESC1CC1(CN)C2=CC=CC=C2.Cl
InChIInChI=1S/C10H13N.ClH/c11-8-10(6-7-10)9-4-2-1-3-5-9;/h1-5H,6-8,11H2;1H
InChIKeySFMJEPXECDDEHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Phenylcyclopropyl)methylamine Hydrochloride (CAS 935-43-3): Core Identity and Comparator Framework for CNS Research


(Phenylcyclopropyl)methylamine hydrochloride (CAS 935-43-3), also designated 1-(phenylcyclopropyl)methylamine (1-PCPMA), is a cyclopropane-containing primary amine that belongs to the phenylcyclopropylamine structural class . With the molecular formula C₁₀H₁₄ClN and a molecular weight of 183.68 g/mol, this hydrochloride salt features a phenyl-substituted cyclopropyl ring with a methylamine side chain, providing a conformationally constrained scaffold that influences receptor binding geometry . Unlike trans-2-phenylcyclopropylamine (tranylcypromine), a clinically established MAO inhibitor where the amino group is directly attached to the cyclopropane ring, 1-PCPMA incorporates a methylene spacer between the cyclopropane and amine functionalities, which fundamentally alters its biochemical profile [1]. This compound serves as the non-fluorinated parent scaffold from which numerous CNS-active derivatives—including D3 dopamine receptor ligands and 5-HT₂C serotonin receptor agonists—have been developed [2][3].

Why (Phenylcyclopropyl)methylamine Hydrochloride Cannot Be Replaced by Tranylcypromine or 1-Phenylcyclopropylamine


Substitution of (phenylcyclopropyl)methylamine hydrochloride (1-PCPMA) with structurally related cyclopropylamines—specifically trans-2-phenylcyclopropylamine (tranylcypromine) or 1-phenylcyclopropylamine (1-PCPA)—is scientifically invalid due to fundamental mechanistic divergence at the level of enzyme interaction [1]. Tranylcypromine acts as a potent, irreversible inhibitor of both MAO-A (IC₅₀ = 2.3 μM, Kᵢ = 101.9 μM) and MAO-B (IC₅₀ = 0.95 μM, Kᵢ = 16 μM), whereas 1-PCPMA functions not as an enzyme inactivator but as an MAO substrate that undergoes enzymatic conversion to 1-phenylcyclopropanecarboxaldehyde without causing enzyme inactivation [1][2]. The methylene spacer in 1-PCPMA prevents the ring-opening chemistry required for mechanism-based inactivation, resulting in substrate turnover rather than irreversible enzyme modification [2]. Furthermore, 1-PCPA inactivates MAO-B with a distinct binding mode (dual attachment to both a cysteine residue and the flavin cofactor), whereas 1-PCPMA demonstrates no such inactivation capability [3]. This mechanistic dichotomy means that assays designed for irreversible MAO inhibition using tranylcypromine or 1-PCPA will not recapitulate results with 1-PCPMA, making inter-compound substitution scientifically unsound for pharmacological studies [1][2][3].

(Phenylcyclopropyl)methylamine Hydrochloride: Quantitative Comparative Evidence Against Structural Analogs


Mechanistic Dichotomy: 1-PCPMA Functions as an MAO Substrate, Not an Inactivator, Unlike 1-Phenylcyclopropylamine

1-(Phenylcyclopropyl)methylamine (1-PCPMA) exhibits a fundamentally different interaction with monoamine oxidase compared to its structural analog 1-phenylcyclopropylamine (1-PCPA). While 1-PCPA acts as a time-dependent, mechanism-based irreversible inactivator of MAO, 1-PCPMA serves exclusively as an MAO substrate that undergoes enzymatic oxidation without causing enzyme inactivation [1][2]. The critical structural distinction—the methylene spacer between the cyclopropane ring and the primary amine in 1-PCPMA—prevents the cyclopropyl ring-opening chemistry required for covalent enzyme modification [2].

Monoamine Oxidase Mechanism-Based Inactivation Enzymology

MAO-A vs. MAO-B Inactivation Kinetics: 1-PCPA Shows Isoform-Selective Kᵢ Differences Not Applicable to 1-PCPMA

1-Phenylcyclopropylamine (1-PCPA) demonstrates differential inactivation kinetics between MAO-A and MAO-B isozymes, with Kᵢ values that are substantially higher for MAO-A than for MAO-B [1]. In contrast, 1-PCPMA exhibits no measurable Kᵢ for either isoform due to its exclusive substrate behavior [2]. The reported Kᵢ values for 1-PCPA against MAO-A are 'much higher' than those for MAO-B, reflecting distinct active-site topographies between the two isozymes [1].

MAO-A MAO-B Inhibition Kinetics Isozyme Selectivity

Scaffold Utility: 1-PCPMA Derivatives Achieve Nanomolar Potency at 5-HT₂C and D3 Receptors with High Subtype Selectivity

The 2-phenylcyclopropylmethylamine (PCPMA) scaffold—of which 1-PCPMA is the foundational non-fluorinated parent compound—has been elaborated into highly potent and selective GPCR ligands [1]. Optimized PCPMA derivative (+)-16b achieved an EC₅₀ of 4.2 nM at the 5-HT₂C receptor, with no detectable activity at 5-HT₂B (eliminating cardiac valvulopathy risk) and 89-fold selectivity against 5-HT₂A (mitigating hallucinogenic liability) [1]. In the dopamine receptor space, PCPMA derivatives have been developed as D3R-selective ligands, with bitopic compound (1R,2R)-30q exhibiting D3R Kᵢ = 2.2 nM . The unsubstituted 1-PCPMA scaffold provides a synthetic entry point for systematic SAR exploration, with structural modifications (fluorination, alkoxyl substitution, stereochemical control) enabling tunable receptor selectivity profiles [1].

5-HT2C Agonist Dopamine D3 Receptor GPCR Selectivity

Conformational Rigidity: Cyclopropyl Ring Imparts Steric Constraint Absent in Acyclic Benzylamine Analogs

The cyclopropyl ring in 1-PCPMA introduces conformational rigidity that distinguishes it from acyclic analogs such as α,α-dimethylbenzylamine and benzylamine [1]. This strained three-membered ring constrains the spatial orientation of the phenyl and amine groups, which can enhance target binding specificity and metabolic stability . Notably, α,α-dimethylbenzylamine—the acyclic analog of 1-PCPA—exhibits neither MAO inactivation nor substrate activity, underscoring the essential role of cyclopropane ring strain in mediating enzyme interactions [1].

Conformational Restriction Drug Design PK Optimization

MAO Inactivation Efficiency: 1-Benzylcyclopropylamine Requires 2.3 Equivalents for Complete Inactivation, Whereas 1-PCPMA Shows No Inactivation

A direct stoichiometric comparison reveals that 1-benzylcyclopropylamine (1-BCPA), a close structural relative of 1-PCPMA differing only by substitution of phenyl for benzyl, requires 2.3 equivalents to fully inactivate 1 equivalent of MAO, with excess equivalents converted to benzyl vinyl ketone [1]. In contrast, 1-PCPMA exhibits no inactivation capacity at any stoichiometry tested and is instead exclusively metabolized to 1-phenylcyclopropanecarboxaldehyde [1].

Mechanism-Based Inactivation Stoichiometry MAO

(Phenylcyclopropyl)methylamine Hydrochloride: Validated Application Scenarios Based on Comparative Evidence


CNS GPCR Ligand Discovery: 5-HT₂C Agonist and D3R Ligand Scaffold Development

1-PCPMA serves as the foundational non-fluorinated scaffold for synthesizing 2-phenylcyclopropylmethylamine (PCPMA) derivatives with demonstrated high potency and subtype selectivity at CNS GPCR targets. Optimized derivatives have achieved EC₅₀ = 4.2 nM at 5-HT₂C with 89-fold selectivity against 5-HT₂A and no detectable 5-HT₂B agonism [1]. Parallel work has produced D3R-selective ligands with Kᵢ = 2.2 nM and favorable brain penetration properties . Researchers procuring 1-PCPMA for medicinal chemistry campaigns gain access to a privileged chemotype with validated structure-activity relationships guiding further optimization [1].

MAO Substrate-Selectivity Studies and Enzymology Investigations

1-PCPMA is uniquely suited for studies examining the substrate specificity of monoamine oxidase isoforms. Unlike 1-PCPA and 1-BCPA, which act as irreversible inactivators, 1-PCPMA undergoes MAO-catalyzed oxidation to 1-phenylcyclopropanecarboxaldehyde without enzyme inactivation [2]. This property enables researchers to probe MAO active-site topography, substrate recognition requirements, and catalytic mechanisms without confounding enzyme inactivation. The compound's conversion product can be analytically quantified, providing a direct readout of enzymatic turnover [2].

Cyclopropane Ring Strain and Conformational Restriction as Design Elements

1-PCPMA provides a model system for evaluating the contribution of cyclopropane ring strain to biological activity. Comparative studies with acyclic analogs (α,α-dimethylbenzylamine, benzylamine) demonstrate that the cyclopropyl moiety is not structurally inert but functionally essential for MAO interaction [3]. This evidence supports the use of 1-PCPMA as a reference compound in structure-activity relationship studies aimed at understanding how constrained geometries influence target engagement, metabolic stability, and pharmacokinetic properties [3].

Trace Amine-Associated Receptor 1 (TAAR1) Baseline Profiling

BindingDB data establish that unsubstituted 1-PCPMA acts as a TAAR1 agonist with EC₅₀ = 5.05 μM (5,050 nM) in CHO-K1 cells co-expressing Gα₁₆ protein [4]. This micromolar baseline activity provides a reference point for evaluating potency gains achieved through scaffold optimization (e.g., derivatization to subnanomolar 5-HT₂C agonists). Researchers investigating TAAR1 pharmacology or developing TAAR1-targeted ligands can utilize 1-PCPMA as a control compound with defined, reproducible activity parameters [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Phenylcyclopropyl)methylamine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.